molecular formula C11H19Cl B15254575 2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane

2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane

Cat. No.: B15254575
M. Wt: 186.72 g/mol
InChI Key: SGOKRRIZWQYFLP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane. The compound is characterized by the presence of a chloromethyl group and a propyl group attached to the bicyclic framework. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-propylbicyclo[2.2.1]heptane. One common method is the reaction of 2-propylbicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position . The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as catalytic hydrogenation and distillation for purification .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane
  • 2-(Chloromethyl)bicyclo[2.2.1]heptane
  • 2-(Chloromethyl)-2-(2-methylpropyl)bicyclo[2.2.1]heptane

Uniqueness

2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane is unique due to the presence of both a chloromethyl and a propyl group, which imparts distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

2-(chloromethyl)-2-propylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h9-10H,2-8H2,1H3

InChI Key

SGOKRRIZWQYFLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2CCC1C2)CCl

Origin of Product

United States

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